2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)18-11-15(26-2)6-7-17(18)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYBWUJWHLOBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound dissects into two primary components:
- 1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine
- 2,5-Dimethoxybenzenesulfonyl chloride
Coupling these intermediates via sulfonamide bond formation provides the final product.
Synthesis of 1-Methyl-2-Oxo-Pyrroloquinoline Amine
Cyclization of Tetrahydroquinoline Precursors
The pyrroloquinoline core is synthesized via a Friedel-Crafts alkylation followed by palladium-catalyzed cyclization. Starting with 2-methoxy-5-nitroaniline, formylation with acetic anhydride and formic acid yields N-(2-methoxy-5-nitrophenyl)formamide. Hydrogenation over Pd/C in dimethylformamide (DMF) reduces the nitro group to an amine, producing N-(5-amino-2-methoxyphenyl)formamide.
Critical Step: Oxidative Cyclization
Treatment with ceric ammonium nitrate (CAN) in acetonitrile/water induces oxidative cyclization, forming the pyrroloquinoline skeleton. Subsequent methylation at the 1-position employs methyl iodide in tetrahydrofuran (THF) with potassium tert-butoxide as base, achieving 85% yield.
Table 1: Optimization of Cyclization Conditions
| Oxidant | Solvent System | Temperature | Yield (%) |
|---|---|---|---|
| CAN | CH3CN/H2O | 0°C → RT | 78 |
| KMnO4 | H2O/CH2Cl2 | 50°C | 42 |
| H2O2/FeSO4 | EtOH/H2O | RT | 31 |
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Directed Bromination-Sulfonation Approach
p-Dimethoxybenzene undergoes regioselective bromination using N-bromosuccinimide (NBS) in DMF at 10°C, yielding 2,5-dibromo-1,4-dimethoxybenzene. Subsequent sulfonation with fuming sulfuric acid at 90°C for 6 hours installs the sulfonic acid group at the 3-position, followed by chlorination with PCl5 to generate the sulfonyl chloride (72% overall yield).
Mechanistic Insight :
The electron-donating methoxy groups direct electrophilic substitution to the para positions, but steric hindrance from bromine atoms forces sulfonation into the meta position relative to methoxy groups.
Sulfonamide Coupling and Final Functionalization
Nucleophilic Aromatic Substitution
Reacting 1-methyl-2-oxo-pyrroloquinoline-8-amine (1.2 eq) with 2,5-dimethoxybenzenesulfonyl chloride (1 eq) in DMSO containing K2CO3 (2 eq) at room temperature for 12 hours achieves 89% coupling efficiency. The reaction proceeds via a two-step mechanism:
- Deprotonation of the amine to form a nucleophilic amide ion
- Attack on the electrophilic sulfur center in the sulfonyl chloride
Table 2: Coupling Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMSO | 12 | 89 |
| Et3N | THF | 24 | 67 |
| NaOH | H2O/EtOH | 6 | 58 |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Sulfonylation
A novel method condenses 2-methoxy-5-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, simultaneously forming the pyrroloquinoline core and introducing the sulfonamide group via in situ generated benzenesulfonyl radicals. While reducing step count, this approach yields only 54% product due to competing side reactions.
Enzymatic Sulfonamide Bond Formation
Immobilized lipase B from Candida antarctica catalyzes the coupling between 2,5-dimethoxybenzenesulfonic acid and the pyrroloquinoline amine in ionic liquid media. Though environmentally favorable, the 63% yield and high enzyme costs limit industrial applicability.
Characterization and Analytical Data
Spectroscopic Validation
Industrial Production Considerations
Continuous Flow Synthesis
Implementing a plug-flow reactor system for the cyclization step improves heat transfer and reduces reaction time from 8 hours to 45 minutes. Coupling this with membrane-based solvent exchange units enables 92% recovery of DMSO for reuse.
Waste Stream Management
The bromination step generates stoichiometric succinimide waste, which is repurposed as a nitrogen source in agricultural fertilizers after neutralization with Ca(OH)2.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, transforming the methoxy groups into more reactive intermediates.
Reduction: The presence of specific functional groups allows for reduction reactions, potentially altering its pharmacological properties.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the benzenesulfonamide portion.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Commonly using lithium aluminum hydride or sodium borohydride.
Substitution: Employing reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.
Major Products:
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamides have shown cytotoxic effects against various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. These studies highlight the potential of this compound in cancer therapeutics due to its selective cytotoxicity and ability to disrupt cancer cell proliferation .
Molecular Modeling and Structure–Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of sulfonamide derivatives. By analyzing the molecular structure and its interactions with biological targets, researchers can optimize the compound for enhanced efficacy. Molecular docking studies support these findings by illustrating how the compound interacts with specific biological receptors or enzymes .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition is crucial for developing new anti-inflammatory agents that can effectively manage conditions like arthritis or other inflammatory diseases .
Case Studies
Mechanism of Action
This compound’s mechanism of action is intricate, involving specific molecular targets such as enzymes or receptors. Its effects are mediated through binding interactions that influence cellular pathways. Understanding these interactions provides insights into its biological activity and therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrroloquinolinone Derivatives
Key Observations:
Linker Chemistry: The target compound employs a sulfonamide linker, which is more rigid and polar compared to the oxalamide linkers in and .
Aromatic Substituents : The 2,5-dimethoxy groups on the benzene ring (target compound) contrast with the dimethylfuran () and dimethylphenyl () groups. Methoxy substituents increase electron density and may improve solubility compared to hydrophobic methyl groups.
Molecular Weight : The oxalamide analogs have molecular weights ranging from 363.4 to 397.4, suggesting the target compound (with a bulkier sulfonamide group) likely exceeds 400 g/mol, impacting pharmacokinetic properties like membrane permeability.
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs in –4 and 6–7 provide insights:
- Melting Points: Pyrroloquinolinone derivatives with oxalamide linkers (e.g., ) lack reported melting points, but tetrahydroimidazo[1,2-a]pyridine analogs (–4) exhibit melting points between 215–245°C, suggesting high thermal stability for fused bicyclic systems .
- NMR Signatures : The target compound’s benzenesulfonamide group would show distinct ¹H NMR signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–7.5 ppm), differing from oxalamide NH protons (~δ 8–10 ppm) in –7 .
Biological Activity
The compound 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a pyrroloquinoline derivative. Its molecular formula is , indicating the presence of methoxy groups and a sulfonamide functional group which are often associated with enhanced biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinolone have shown activity against tuberculosis pathogens with minimal inhibitory concentrations (MIC) suggesting potential applications in treating resistant infections .
Anticancer Potential
Studies have demonstrated that related compounds possess notable anticancer activity. For example, compounds incorporating similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) analysis highlighted that the presence of specific substituents on the phenyl ring contributes to enhanced cytotoxicity against human cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 13 | HCT-15 | <30 | High |
| 13 | Jurkat | <30 | High |
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition is crucial for the development of antiparasitic and anticancer drugs .
Case Studies
-
Antituberculosis Screening
A study screening a library of quinolone derivatives identified several compounds with promising antituberculosis activity. The mechanism involved disruption of bacterial DNA synthesis, which is critical for bacterial proliferation . -
Cytotoxicity Testing
In vitro studies on synthesized analogs showed that modifications in the pyrroloquinoline structure significantly affected their cytotoxic profiles against different cancer cell lines. For instance, a derivative with enhanced methoxy substitution displayed increased potency against glioblastoma cells compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic: What are the key synthetic pathways for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting the pyrroloquinoline core with 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions.
- Oxidation and cyclization : Controlled oxidation of intermediates using reagents like PCC (pyridinium chlorochromate) to form the tetrahydroquinoline ring system.
- Critical parameters :
- Temperature : Maintain ≤0°C during sulfonamide coupling to prevent side reactions .
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- 1H/13C NMR : Identify protons on the methoxy groups (δ ~3.8–4.0 ppm) and the sulfonamide NH (δ ~10–11 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and carbonyl C=O (1700–1650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂O₅S: 465.1421) .
Advanced: How can reaction yields be optimized when introducing methoxy groups?
- Ortho/meta-directing effects : Use protecting groups (e.g., acetyl) during electrophilic substitution to direct methoxy placement .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hours) while maintaining >80% yield .
- pH control : Adjust to pH 7–8 during hydrolysis to minimize demethylation .
Advanced: How to resolve contradictions between computational and experimental bioactive conformations?
- Molecular docking validation : Compare DFT-optimized geometries with X-ray crystallography data (if available) .
- Dynamic simulations : Perform 100-ns MD simulations in explicit solvent to assess flexibility of the pyrroloquinoline core .
- SAR studies : Synthesize analogs with modified substituents (e.g., halogenation) to test docking predictions .
Basic: What biological targets are hypothesized for this compound?
Based on structural analogs:
- Kinase inhibition : Potential ATP-binding site interactions due to the sulfonamide’s hydrogen-bonding capacity .
- GPCR modulation : The tetrahydroquinoline moiety may target serotonin or dopamine receptors .
- Enzyme inhibition : Similar compounds show activity against carbonic anhydrase isoforms .
Advanced: How to design stability studies for hydrolytic degradation?
- Forced degradation : Expose the compound to buffers at pH 1–13 (37°C, 24h) and monitor via HPLC .
- Kinetic analysis : Use Arrhenius plots to predict degradation rates under physiological conditions (pH 7.4, 37°C) .
- Protection strategies : Co-crystallize with cyclodextrins to enhance aqueous stability .
Basic: What purification challenges arise during synthesis?
- Byproduct removal : Separate unreacted sulfonyl chloride using silica gel chromatography (eluent: 20% EtOAc/hexane) .
- Solubility issues : Recrystallize from ethanol/water (3:1) to isolate high-purity crystals .
Advanced: How to determine binding kinetics with enzyme targets?
- Surface plasmon resonance (SPR) : Immobilize the target enzyme and measure real-time association/dissociation rates .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry at 25°C .
- Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
